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Compound of Interest

Compound Name: Thiophen-3-amine

Cat. No.: B096201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-

aminothiophene. The information herein is curated for researchers, scientists, and

professionals in drug development who utilize thiophene derivatives in their work. This

document summarizes key quantitative data, details relevant experimental protocols, and

provides visualizations of associated chemical pathways.

Core Physical and Chemical Properties
3-Aminothiophene is a heterocyclic amine with the chemical formula C₄H₅NS. It serves as a

crucial building block in the synthesis of various pharmaceutical compounds and functional

materials. A summary of its key physical properties is presented in the table below.
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Property Value Source

Molecular Weight 99.15 g/mol N/A

CAS Number 17721-06-1 N/A

Appearance White to off-white solid N/A

Melting Point 146 °C

Boiling Point (Predicted) 243.6 ± 13.0 °C

Density (Predicted) 1.0 ± 0.06 g/cm³

Flash Point (Predicted) 101.1 ± 19.8 °C

Refractive Index (Predicted) 1.630

Vapor Pressure (Predicted) 0.0318 mmHg at 25°C

pKa (Predicted) 4.26 ± 0.10 N/A

Note: Some physical properties are predicted values from computational models and should be

confirmed experimentally.

Solubility: 3-Aminothiophene is expected to have low solubility in water due to its hydrophobic

thiophene ring.[1][2] It is likely to be soluble in common organic solvents such as ethanol,

methanol, and acetone.[2]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 3-

aminothiophene. The position of the amino group on the thiophene ring significantly influences

its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In ¹H NMR spectra of 3-aminothiophene derivatives, the amino protons (NH₂)

typically appear as a broad singlet between δ 3.5 and 5.0 ppm. The thiophene ring protons

are observed in the range of δ 6.5 - 8.0 ppm. The coupling constants are approximately J₂,₄

≈ 1.5-2.5 Hz, J₄,₅ ≈ 3.5-4.5 Hz, and J₂,₅ ≈ 3.0-3.5 Hz.[3]
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¹³C NMR: For 3-aminothiophene derivatives, the carbon chemical shifts are approximately:

C2 at δ 110-125 ppm, C3 at δ 140-155 ppm, C4 at δ 115-125 ppm, and C5 at δ 120-130

ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 3-aminothiophene derivatives shows characteristic absorption bands. The

N-H stretching vibrations of the primary amine are typically observed as two bands in the 3300-

3500 cm⁻¹ region. The C=C stretching of the thiophene ring appears in the 1520-1600 cm⁻¹

range.[3]

UV-Vis Spectroscopy

The electronic transitions of 3-aminothiophene derivatives can be observed using UV-Vis

spectroscopy. The π → π* transition for 3-aminothiophene derivatives typically occurs in the

range of 280-320 nm.[3] The ultraviolet spectra of 3-monosubstituted thiophenes do not show a

linear relationship to the first primary bands of the corresponding monosubstituted benzenes,

unlike 2-monosubstituted thiophenes.[4]

Experimental Protocols
Detailed methodologies for the determination of key physical and spectroscopic properties are

provided below.

Melting Point Determination
Objective: To determine the temperature range over which the solid 3-aminothiophene

transitions to a liquid.

Methodology:

A small amount of the crystalline 3-aminothiophene is placed into a capillary tube, which is

sealed at one end.[5]

The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele

tube with oil) or a melting point apparatus with a heated metal block.
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The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal

equilibrium.

The temperature at which the first liquid appears (onset of melting) and the temperature at

which the last solid crystal disappears (completion of melting) are recorded. This range is the

melting point of the substance.[6]

For accuracy, an initial rapid determination can be performed to find an approximate melting

point, followed by a slower, more precise measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of 10-50 mg of 3-aminothiophene is dissolved in

approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR

tube.[7][8] The solution must be free of any solid particles.[7]

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve

homogeneity.[8]

Spectrum Acquisition: The appropriate pulse sequence and acquisition parameters (e.g.,

number of scans, spectral width, relaxation delay) are set. For ¹H NMR, a small number of

scans is usually sufficient, while ¹³C NMR requires a higher number of scans due to the lower

natural abundance of the ¹³C isotope.[8][9]

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce

the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using

the residual solvent peak as a reference.[7]

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-aminothiophene.

Methodology:
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Sample Preparation (KBr Pellet Method): A small amount of solid 3-aminothiophene is

ground with dry potassium bromide (KBr) powder in a mortar and pestle.[3] The mixture is

then compressed under high pressure to form a thin, transparent pellet.[3]

Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FTIR

spectrometer.[3] A background spectrum of the empty sample holder is recorded first. Then,

the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[3] Multiple scans

(e.g., 16-32) are averaged to improve the signal-to-noise ratio.[3]

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands

are analyzed to identify characteristic vibrations of the functional groups present in the

molecule.[3]

Visualizations
The following diagrams illustrate relevant chemical pathways involving thiophene derivatives.
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Caption: Workflow of the Gewald aminothiophene synthesis.
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Caption: Bioactivation pathway of thiophene-containing drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. solubilityofthings.com [solubilityofthings.com]

2. solubilityofthings.com [solubilityofthings.com]

3. benchchem.com [benchchem.com]

4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b096201?utm_src=pdf-body-img
https://www.benchchem.com/product/b096201?utm_src=pdf-custom-synthesis
https://www.solubilityofthings.com/3-methylthiophene
https://www.solubilityofthings.com/1-3-thienylethanone
https://www.benchchem.com/pdf/A_Spectroscopic_and_Biological_Comparison_of_2_Aminothiophene_and_3_Aminothiophene_Derivatives.pdf
https://omu.repo.nii.ac.jp/record/9098/files/2009202335.pdf
https://uomustansiriyah.edu.iq/media/lectures/6/6_2021_09_19!08_57_34_PM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. byjus.com [byjus.com]

7. orgchemboulder.com [orgchemboulder.com]

8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

9. lsom.uthscsa.edu [lsom.uthscsa.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of 3-Aminothiophene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096201#physical-properties-of-3-aminothiophene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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